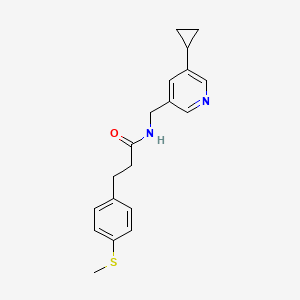

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-23-18-7-2-14(3-8-18)4-9-19(22)21-12-15-10-17(13-20-11-15)16-5-6-16/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLMVHWWZNHXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 296.42 g/mol. Its structure features a cyclopropyl group attached to a pyridine ring, along with a propanamide moiety that includes a methylthio-substituted phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.42 g/mol |

| CAS Number | 2034206-52-3 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related compounds demonstrated antiproliferative effects against various cancer cell lines, including pancreatic cancer cells. The mechanism of action is believed to involve DNA intercalation and modulation of cell signaling pathways.

In one study, derivatives containing similar structural motifs were tested for their ability to inhibit the proliferation of cancer cells. The results showed IC50 values in the low micromolar range, indicating potent activity against specific cancer types. For example:

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 (Pancreatic) | 0.051 |

| Panc-1 (Pancreatic) | 0.066 |

| WI38 (Normal Fibroblast) | 0.36 |

These findings suggest that the compound may selectively target cancer cells while exhibiting less toxicity towards normal cells.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in cell proliferation and survival, thereby modulating their activity and influencing various cellular pathways.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in 2024 investigated the antiproliferative effects of various derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against pancreatic cancer cell lines, with IC50 values ranging from 0.051 to 0.226 µM depending on the exposure time and concentration used .

- Mechanistic Insights : Another research effort focused on understanding the electronic structure and charge distribution of similar compounds using Density Functional Theory (DFT). This computational analysis provided insights into how structural modifications could enhance biological activity by improving interactions with target biomolecules .

Comparison with Similar Compounds

Key Compounds:

- (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (Compound 5) Structural Differences: Contains dichlorophenyl and fluorophenyl groups instead of cyclopropylpyridinyl and methylthiophenyl. The dichlorophenyl moiety may also introduce steric hindrance, affecting binding pocket accessibility .

- N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (Compound 30a) Structural Differences: Features a hydroxyphenyl group and a sulfamoyl substituent. Sulfamoyl groups are more polar than methylthio, which may limit blood-brain barrier penetration .

Role of Sulfur-Containing Groups

Methylthio (SCH₃) vs. Sulfonamides (SO₂NH₂)

- Methylthio (Target Compound) :

- Enhances lipophilicity (higher logP) due to the hydrophobic SCH₃ group.

- Provides moderate electron-donating effects, stabilizing aromatic systems.

- Sulfonamides (e.g., Compound 30a) :

Cyclopropyl Substitution vs. Bulky Heterocycles

- May resist oxidative metabolism in the liver due to the stability of the cyclopropane ring .

- Quinoline Derivatives (e.g., Primaquine-NSAID Hybrid 4e): Larger heterocycles like quinoline increase molecular weight and may hinder absorption. Extended π-systems in quinoline could enhance DNA intercalation but raise toxicity concerns .

Hypothesized Pharmacological and Physicochemical Properties

Physicochemical Profile (Table 1)

Preparation Methods

Cyclopropanation of Pyridine Derivatives

Corey-Chaykowsky cyclopropanation is widely employed to introduce the cyclopropyl group onto pyridine. Starting from 5-bromo-3-pyridinecarboxaldehyde, a Heck reaction with n-butyl acrylate forms an α,β-unsaturated ester, which undergoes cyclopropanation using diethylzinc and diiodomethane. Subsequent hydrolysis and reduction yield 5-cyclopropylpyridine-3-carbinol, which is oxidized to the aldehyde and subjected to reductive amination to produce the methylamine derivative.

Key Reaction Conditions :

Resolution of Racemic Intermediates

Chiral separation via HPLC on a ChiralPak AD® column resolves racemic 5-cyclopropylpyridin-3-carbinol into enantiomerically pure (R)- and (S)-forms. This step ensures stereochemical fidelity if required for biological activity.

Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

The 3-(4-(methylthio)phenyl)propanoic acid component is synthesized via Friedel-Crafts alkylation or cross-coupling strategies:

Friedel-Crafts Alkylation

4-(Methylthio)toluene undergoes alkylation with acrylic acid in the presence of AlCl₃ to afford 3-(4-(methylthio)phenyl)propanoic acid. This method is efficient but limited by regioselectivity challenges.

Key Reaction Conditions :

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 4-(methylthio)phenylboronic acid and 3-bromopropanoic acid ethyl ester, followed by hydrolysis, provides higher regiocontrol.

Key Reaction Conditions :

- Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 80°C, 8 h (yield: 82%).

- Hydrolysis : NaOH, EtOH/H₂O, reflux, 2 h (yield: 95%).

Amide Bond Formation

The final step involves coupling 5-cyclopropylpyridin-3-yl)methylamine with 3-(4-(methylthio)phenyl)propanoic acid. Multiple methods are viable:

Classical Activation with Carbodiimides

Using EDCl/HOBt, the carboxylic acid is activated to form an O-acylisourea intermediate, which reacts with the amine.

Key Reaction Conditions :

Organophosphorus-Catalyzed Tandem Synthesis

A phosphetane catalyst (PIII/PV redox) enables a one-pot, three-component coupling of the preformed acid, amine, and pyridine N-oxide, bypassing intermediate isolation. This method enhances atom economy and reduces waste.

Key Reaction Conditions :

- Catalyst : Phosphetane oxide (5 mol%), (BrC₂H₄)₂O (oxidant), PMHS (reductant), CH₂Cl₂, rt, 24 h (yield: 76%).

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Cyclopropanation Stereochemistry

The Corey-Chaykowsky reaction proceeds via a zinc-carbenoid intermediate, with stereochemistry controlled by the geometry of the α,β-unsaturated ester. Computational studies suggest that electron-withdrawing groups on pyridine enhance cyclopropanation rates by stabilizing transition states.

Amidation Selectivity

In PIII/PV-catalyzed amidation, the phosphetane catalyst mediates sequential dehydration steps: first condensing the acid and amine to form an acylphosphorane intermediate, then activating the amide for coupling with pyridine N-oxide. Kinetic studies show that the rate-determining step is the initial acid-amine condensation (k = 1.2 × 10⁻³ s⁻¹).

Scalability and Industrial Applications

The EDCl/HOBt method is preferred for large-scale synthesis due to its robustness, despite generating stoichiometric urea byproducts. In contrast, the PIII/PV approach is emerging for green chemistry applications but requires optimization for reactor compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, and how do reaction parameters influence yield?

- Methodology : Multi-step organic synthesis typically involves coupling the pyridine and propanamide moieties. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions (e.g., cyclopropane ring degradation) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Palladium-based catalysts for cross-coupling reactions, with monitoring via TLC .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

- Analytical techniques :

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., cyclopropyl and methylthio groups) .

- X-ray crystallography : Resolve 3D conformation, particularly for the pyridine-propanamide linkage .

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) and rule out impurities .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Structural analogs show limited aqueous solubility due to hydrophobic cyclopropyl and methylthio groups .

- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Thioether groups may oxidize under prolonged light exposure, requiring dark storage .

Advanced Research Questions

Q. How can computational modeling predict target binding affinity and selectivity?

- Approach :

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or GPCRs) leveraging the pyridine moiety’s π-π stacking potential .

- MD simulations : Assess conformational stability of the propanamide linker in aqueous environments (GROMACS/AMBER) .

- ADMET prediction : SwissADME to evaluate bioavailability and blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Case example : If cytotoxicity varies between cell lines:

- Dose-response normalization : Use Hill equation modeling to compare EC50 values .

- Off-target profiling : Kinase screening panels (e.g., Eurofins) to identify non-specific interactions .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Modifications :

- Cyclopropyl substitution : Replace with spirocyclic or bicyclic groups to enhance metabolic stability .

- Methylthio group : Replace with sulfone or sulfonamide to modulate electronic effects and solubility .

- Screening : Parallel synthesis of analogs followed by high-throughput screening (HTS) against disease-relevant targets (e.g., inflammatory cytokines) .

Q. What experimental designs validate in vivo efficacy and toxicity?

- In vivo models :

- Pharmacokinetics : IV/PO dosing in rodents with LC-MS/MS plasma analysis .

- Toxicity : Acute toxicity studies (OECD 423) focusing on hepatic/renal biomarkers .

- Behavioral assays : Tail-flick test (pain) or LPS-induced inflammation models to correlate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.